molecular formula C34H45NO3 B12365112 Hyperelamine A

Hyperelamine A

Cat. No.: B12365112
M. Wt: 515.7 g/mol
InChI Key: PWQYHUNNHGMIAT-SKQHJFOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyperelamine A is a polycyclic polyprenylated acylphloroglucinol (PPAP) compound isolated from the plant Hypericum elatoides. This compound is notable for its unique enamine structure and has shown significant biological activity, particularly in inhibiting neuroinflammation .

Preparation Methods

Hyperelamine A is synthesized through a combination of natural extraction and semi-synthetic methods. The extraction process involves isolating the compound from the aerial parts of Hypericum elatoides using various chromatographic techniques. The structure of this compound is confirmed through spectroscopic analysis, including nuclear magnetic resonance (NMR) and X-ray crystallography .

Chemical Reactions Analysis

Hyperelamine A undergoes several types of chemical reactions, including:

Scientific Research Applications

Hyperelamine A has several scientific research applications:

Mechanism of Action

Hyperelamine A exerts its effects by modulating the TLR-4/NF-κB signaling pathway. This pathway is crucial in regulating the immune response and inflammation. By inhibiting this pathway, this compound reduces the production of nitric oxide and other inflammatory mediators in microglial cells, thereby mitigating neuroinflammation .

Comparison with Similar Compounds

Hyperelamine A is compared with other polycyclic polyprenylated acylphloroglucinols, such as hyperelanitriles A-D. These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its enamine group, which contributes to its specific inhibitory effects on neuroinflammation .

Similar Compounds

  • Hyperelanitrile A
  • Hyperelanitrile B
  • Hyperelanitrile C
  • Hyperelanitrile D

These compounds also exhibit significant biological activities but differ in their specific mechanisms of action and therapeutic potentials .

Properties

Molecular Formula

C34H45NO3

Molecular Weight

515.7 g/mol

IUPAC Name

(1S,5S,7S,8R)-3-(benzenecarboximidoyl)-4-hydroxy-5,8-dimethyl-1,7-bis(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione

InChI

InChI=1S/C34H45NO3/c1-22(2)13-12-19-33(8)26(17-16-23(3)4)21-32(7)29(36)27(28(35)25-14-10-9-11-15-25)30(37)34(33,31(32)38)20-18-24(5)6/h9-11,13-16,18,26,35-36H,12,17,19-21H2,1-8H3/t26-,32-,33+,34+/m0/s1

InChI Key

PWQYHUNNHGMIAT-SKQHJFOWSA-N

Isomeric SMILES

CC(=CCC[C@@]1([C@H](C[C@]2(C(=C(C(=O)[C@@]1(C2=O)CC=C(C)C)C(=N)C3=CC=CC=C3)O)C)CC=C(C)C)C)C

Canonical SMILES

CC(=CCCC1(C(CC2(C(=C(C(=O)C1(C2=O)CC=C(C)C)C(=N)C3=CC=CC=C3)O)C)CC=C(C)C)C)C

Origin of Product

United States

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